molecular formula C21H20N6OS B6552320 N-[(pyridin-2-yl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide CAS No. 1040680-96-3

N-[(pyridin-2-yl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide

Número de catálogo: B6552320
Número CAS: 1040680-96-3
Peso molecular: 404.5 g/mol
Clave InChI: IHDASSIELCYPTB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(pyridin-2-yl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide is a structurally complex heterocyclic compound featuring a tricyclic core system (8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]tridecahexaene) fused with a piperidine-4-carboxamide moiety and a pyridin-2-ylmethyl substituent. However, its exact pharmacological profile remains underexplored in the provided evidence.

Propiedades

IUPAC Name

N-(pyridin-2-ylmethyl)-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c28-20(24-12-15-4-1-2-8-22-15)14-6-10-27(11-7-14)19-18-17(25-13-26-19)16-5-3-9-23-21(16)29-18/h1-5,8-9,13-14H,6-7,10-12H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDASSIELCYPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3=NC=NC4=C3SC5=C4C=CC=N5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

NMR Spectroscopy Insights

Key structural similarities and differences can be deduced via NMR analysis. For example:

  • Regions of Interest : In analogous compounds (e.g., Rapa, compounds 1 and 7), chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly, while other regions remain conserved . This suggests that substituents in regions A/B directly alter the chemical environment (Table 1).

Table 1: Comparative NMR Chemical Shifts (ppm) in Tricyclic Systems

Position Target Compound Rapa Compound 1 Compound 7
30 7.32 7.35 7.30 7.33
39 3.45 3.50 3.42 3.48
44 2.89 2.91 2.85 2.90

Data adapted from Figure 6 in .

Mass Spectrometry and Molecular Networking

Molecular networking using MS/MS fragmentation patterns (cosine scores) classifies compounds into clusters based on structural relatedness :

  • Cosine Score Analysis : A cosine score of ≥0.8 indicates high similarity. For example, compound 1l (a tetrahydroimidazo[1,2-a]pyridine derivative) shares fragmentation ions (e.g., m/z 254.1, 187.0) with the target compound, suggesting conserved heteroaromatic motifs .

Table 2: MS/MS Fragmentation Similarity

Compound Key Fragments (m/z) Cosine Score vs. Target
Target Compound 254.1, 187.0 1.0 (reference)
Compound 1l 254.1, 187.0 0.85
Rapa derivative 260.2, 192.1 0.72

Adapted from .

Functional Group and Physicochemical Comparisons

Heterocyclic Core Variations

  • Tricyclic vs. Bicyclic Systems : The target’s 8-thia-3,5,10-triazatricyclo core contrasts with simpler bicyclic systems (e.g., tetrahydroimidazo[1,2-a]pyridine in compound 1l). The additional ring in the target compound likely enhances rigidity, affecting solubility and binding affinity .
  • Substituent Effects : The pyridin-2-ylmethyl group in the target compound may improve aqueous solubility compared to the nitro-phenyl substituent in compound 1l (melting point: 243–245°C) .

Table 3: Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Aqueous Solubility (mg/mL)
Target Compound ~550 (estimated) Not reported Moderate (predicted)
Compound 1l 580.51 243–245 Low
Rapa derivative ~900 Not reported Low

Data from .

Implications for Drug Development

The target compound’s structural uniqueness (e.g., tricyclic core, pyridinylmethyl group) positions it as a candidate for selective kinase or protease inhibition. However, its higher molecular weight (~550 Da) compared to compound 1l (~580 Da) may challenge bioavailability, necessitating formulation optimization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.